3,6-dibromodibenzothiophene physical and chemical properties
3,6-dibromodibenzothiophene physical and chemical properties
An In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows of 3,6-Dibromodibenzothiophene
Executive Summary
As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, I frequently encounter molecules that serve as foundational building blocks for next-generation technologies. 3,6-Dibromodibenzothiophene is one such critical intermediate. Characterized by its rigid, planar, and highly conjugated tricyclic core, this compound is extensively utilized in the development of Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and advanced pharmaceutical intermediates.
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural nuances, and step-by-step synthetic workflows associated with 3,6-dibromodibenzothiophene, grounded in field-proven methodologies.
Nomenclature Clarification: The Numbering Paradox
Before delving into synthetic protocols, it is imperative to address a widespread nomenclature paradox that often confounds researchers and procurement teams: 3,6-dibromodibenzothiophene and 2,8-dibromodibenzothiophene are the exact same chemical entity (CAS: 31574-87-5) 1[1].
This discrepancy arises from divergent historical numbering conventions :
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IUPAC Standard: The sulfur atom is designated as position 5. The positions para to the central C-C bridge are numbered 2 and 8.
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Carbazole-Style (Legacy): The heteroatom is designated as position 9. Under this system, the exact same para positions shift to 3 and 6.
Throughout this guide, we will refer to the molecule as 3,6-dibromodibenzothiophene to align with the specific inquiry, but researchers should cross-reference CAS 31574-87-5 to ensure material consistency.
Physicochemical Profiling
The utility of 3,6-dibromodibenzothiophene stems from the unique electronic interplay between the sulfur atom and the aromatic system. The sulfur atom's lone pairs donate electron density into the conjugated π -system, making the core highly electron-rich 2[2]. This specific electronic distribution directs electrophilic aromatic substitution (such as bromination) exclusively to the 3,6-positions 3[3].
Table 1: Key Quantitative Properties
| Property | Value |
|---|---|
| Chemical Formula | C12H6Br2S |
| Molecular Weight | 342.05 g/mol |
| CAS Number | 31574-87-5 (Alt: 1225467-37-7) |
| Appearance | White to pale yellow solid |
| Melting Point | 226 °C |
| Boiling Point | 436.5 °C |
| Solubility | Soluble in THF, CHCl3, Toluene; Insoluble in H2O |
Synthetic Workflows & Mechanistic Causality
To ensure reproducibility, a protocol must be more than a list of steps; it must be a self-validating system where the scientist understands the why behind the how. Below are the definitive protocols for synthesizing and functionalizing this core.
Protocol 1: Synthesis via Electrophilic Aromatic Bromination
This protocol details the direct bromination of dibenzothiophene to yield the 3,6-dibromo derivative5[5].
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Reagents: Dibenzothiophene (9.2 g, 50.0 mmol), Liquid Bromine (7.7 mL, 150 mmol), Anhydrous Chloroform (100 mL), Saturated NaHSO3 (aq).
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Step-by-Step Methodology:
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Solvation: Dissolve dibenzothiophene in 100 mL of anhydrous chloroform within a 250 mL three-necked flask under a nitrogen atmosphere.
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Causality: Chloroform is selected because it is non-polar, aprotic, and completely inert to electrophilic bromination, ensuring the bromine exclusively attacks the substrate.
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Thermal Control: Cool the vessel to 0–5 °C using an ice bath.
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Causality: Bromination is highly exothermic. Strict thermal control prevents non-selective polybromination and suppresses unwanted meta-substitution.
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Addition: Add liquid bromine dropwise over 30 minutes.
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Propagation: Allow the mixture to warm to room temperature and stir for 40 hours.
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Quenching (Self-Validation Step): Add saturated NaHSO3 (aq) dropwise. The reaction is validated when the distinct red/brown color of free, unreacted bromine completely dissipates into a pale yellow suspension. NaHSO3 safely reduces hazardous Br2 to benign Br- ions.
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Isolation: Filter the precipitate, wash sequentially with deionized water and ethanol, and dry in vacuo to yield ~11.5 g (67% yield) of a white/pale yellow solid.
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Protocol 2: Electronic Tuning via Oxidation (S,S-Dioxide Formation)
Unoxidized 3,6-dibromodibenzothiophene is electron-rich. However, oxidizing the sulfur atom to a sulfone (S,S-dioxide) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), converting the molecule into a highly electron-deficient acceptor used in deep-blue OLED emitters 6[6].
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Reagents: 3,6-dibromodibenzothiophene, Glacial Acetic Acid (150 mL), Tetrahydrofuran (120 mL), 30% H2O2 (15 mL).
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Step-by-Step Methodology:
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Mixed Solvation: Suspend the starting material in a mixture of glacial acetic acid and THF7[7].
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Causality: THF acts as a co-solvent to disrupt the strong intermolecular π−π stacking of the rigid core, ensuring a homogeneous reaction. Acetic acid reacts with H2O2 to form peracetic acid in situ, the active electrophilic oxidant.
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Oxidation: Add 15 mL of 30% H2O2. Heat the system to 120 °C and reflux for 6 hours.
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Causality: The 120 °C threshold is required to overcome the high activation energy needed to transition from the intermediate sulfoxide to the fully oxidized sulfone.
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Precipitation: Cool to room temperature and pour the solution into deionized water. The drastic shift in polarity forces the highly polar S,S-dioxide to precipitate as a white solid (Yield: ~81%).
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Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 3,6-dibromo positions are highly activated for oxidative addition by Pd(0) catalysts, allowing for the rapid construction of extended conjugated polymers 8[8].
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Workflow: 3,6-dibromodibenzothiophene (37.7 mmol) and a target boronic acid/ester are dissolved in THF (50 mL). A 2M K2CO3 aqueous base (30 mL) and Pd(PPh3)4 catalyst (400 mg) are added. The biphasic mixture is heated under vigorous stirring for 2 hours, yielding advanced hole-transporting or host materials.
Workflow Visualization
The following diagram maps the logical relationship between the starting material, the intermediate states, and their ultimate applications in organic electronics.
Synthetic workflow and material applications of 3,6-dibromodibenzothiophene.
References
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Intramolecular Charge Transfer Assisted by Conformational Changes in the Excited State of Fluorene-dibenzothiophene-S,S-dioxide Co-oligomers , The Journal of Physical Chemistry B - ACS Publications,[Link]
- EP2873666A1 - Heterocyclic compound and organic electronic element containing same, Google P
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Product Class 6: Dibenzothiophenes , Thieme Connect,[Link]
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Dibenzothiophene | C12H8S | CID 3023 , PubChem - NIH,[Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3,6-Dibromodibenzothiophene [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. 31574-87-5 | 2,8-Dibromodibenzo[b,d]thiophene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 31574-87-5 | 2,8-Dibromodibenzo[b,d]thiophene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 8. EP2873666A1 - Heterocyclic compound and organic electronic element containing same - Google Patents [patents.google.com]
